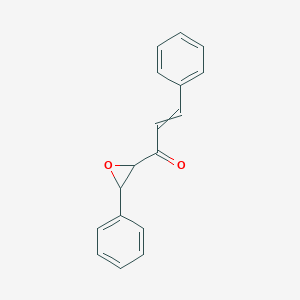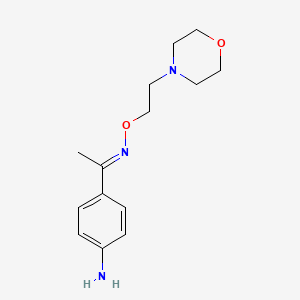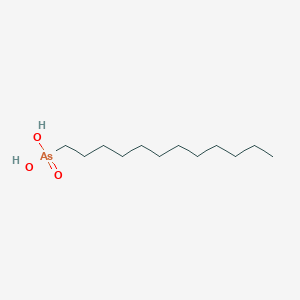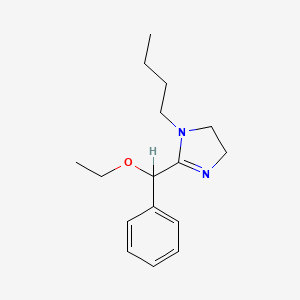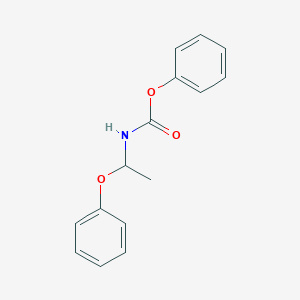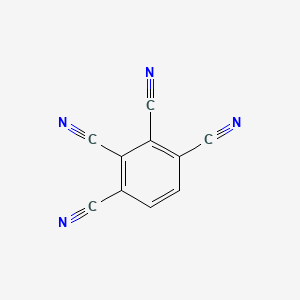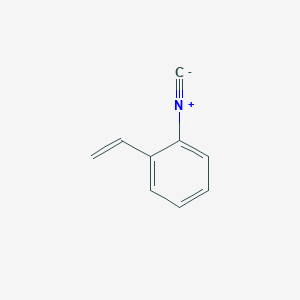
Benzene, 1-ethenyl-2-isocyano-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-ethenyl-2-isocyano- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethenyl group (vinyl group) and an isocyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethenyl-2-isocyano- typically involves the introduction of the ethenyl and isocyano groups onto a benzene ring. One common method is through electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For example, the ethenyl group can be introduced via a Heck reaction, while the isocyano group can be introduced using a suitable isocyanide reagent under controlled conditions .
Industrial Production Methods: Industrial production of Benzene, 1-ethenyl-2-isocyano- may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-ethenyl-2-isocyano- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Addition: The isocyano group can undergo nucleophilic addition reactions, forming new bonds with nucleophiles.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride or aluminum chloride.
Nucleophilic Addition: Reagents such as amines or alcohols can react with the isocyano group under mild conditions.
Major Products:
Scientific Research Applications
Benzene, 1-ethenyl-2-isocyano- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzene, 1-ethenyl-2-isocyano- involves its interaction with various molecular targets and pathways. The benzene ring can participate in aromatic interactions, while the isocyano group can form bonds with nucleophiles, leading to the formation of new compounds. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems .
Comparison with Similar Compounds
Benzene, 1-isocyano-2-methyl-: Similar structure with a methyl group instead of an ethenyl group.
Benzene, 1-ethenyl-2-amino-: Similar structure with an amino group instead of an isocyano group.
Uniqueness: Its ability to undergo both electrophilic aromatic substitution and nucleophilic addition reactions makes it a versatile compound in organic synthesis .
Properties
CAS No. |
34325-85-4 |
|---|---|
Molecular Formula |
C9H7N |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-ethenyl-2-isocyanobenzene |
InChI |
InChI=1S/C9H7N/c1-3-8-6-4-5-7-9(8)10-2/h3-7H,1H2 |
InChI Key |
CSZBAJSEZIGDHD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


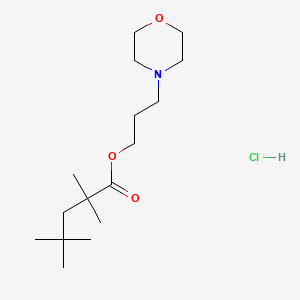
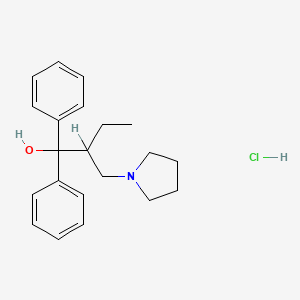
![5-chloro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14680668.png)
![Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14680680.png)
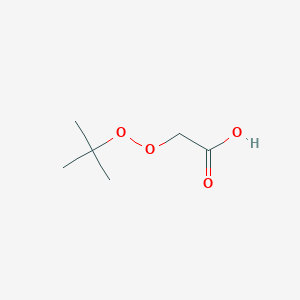
![2-Chloro-5-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14680688.png)
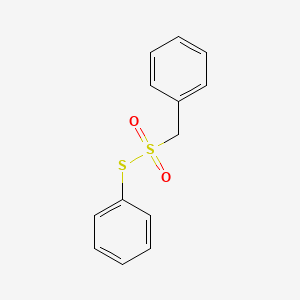
![N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide](/img/structure/B14680698.png)
